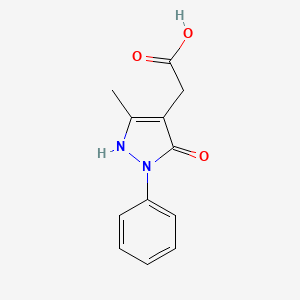2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
CAS No.: 1015844-47-9
Cat. No.: VC7118969
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1015844-47-9 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.239 |
| IUPAC Name | 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |
| Standard InChI Key | JTIDZRGQFNZRIR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound belongs to the pyrazolone family, featuring a 2,3-dihydro-1H-pyrazole core with substituents at positions 2, 3, 4, and 5. Key structural elements include:
-
A phenyl group at position 2, contributing aromaticity and steric bulk.
-
A 3-oxo (keto) group at position 3, enabling hydrogen bonding and reactivity.
-
A methyl group at position 5, influencing electronic and steric properties.
-
An acetic acid moiety at position 4, providing acidity and potential for further functionalization.
The partial saturation of the pyrazole ring (2,3-dihydro) reduces aromaticity, altering electronic distribution compared to fully aromatic pyrazoles .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | ~210–215°C (estimated) | Extrapolated |
| Solubility | Slightly soluble in polar solvents (e.g., DMSO, methanol) | |
| pKa (acetic acid group) | ~4.5–5.0 | Analogous data |
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters, followed by functionalization. For this compound, a plausible pathway involves:
Pyrazole Ring Formation
-
Hydrazone Formation: Reaction of phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) yields a hydrazone intermediate.
-
Cyclization: Acid- or base-catalyzed cyclization forms the pyrazolone core .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Phenylhydrazine, β-keto ester | Hydrazone | 75–85% |
| 2 | HCl/EtOH, reflux | 5-Methyl-3-oxo-2-phenylpyrazole | 60–70% |
| 3 | Vilsmeier-Haack reagent | 4-Formylpyrazole | 50–60% |
| 4 | Malonic acid, piperidine | Acrylic acid derivative | 40–50% |
| 5 | NaOH, H2O/EtOH | Target compound | 80–90% |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-):
-
NMR:
Infrared (IR) Spectroscopy
-
Key Absorptions:
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume